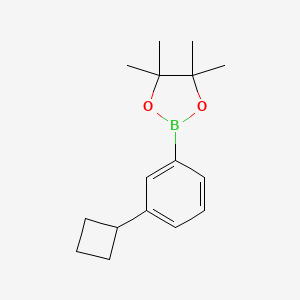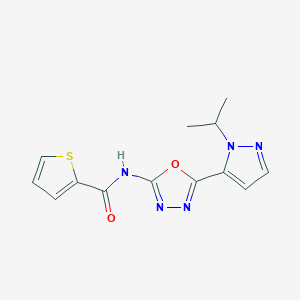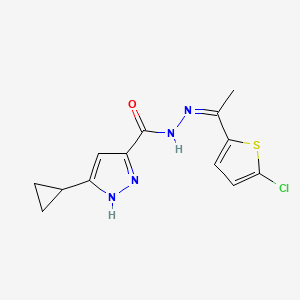
3-环丁基苯基硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-70-1 . Its IUPAC name is 2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular weight of 3-Cyclobutylphenylboronic acid pinacol ester is 258.17 . The InChI code is 1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 .Chemical Reactions Analysis
Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . 3-Cyanophenylboronic acid pinacol ester can be used as a reactant to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .Physical and Chemical Properties Analysis
The storage temperature of 3-Cyclobutylphenylboronic acid pinacol ester is 2-8°C .科学研究应用
- ROS 响应性纳米颗粒:研究人员用苯基硼酸频哪醇酯 (PBAP) 对透明质酸 (HA) 进行功能化,以创建 ROS 响应性药物递送系统。这些系统可以封装治疗剂(例如姜黄素),并在疾病环境中存在活性氧 (ROS) 时释放它们。 例如,在牙周炎的治疗中,负载姜黄素的纳米颗粒 (HA@CUR NPs) 有效地对抗炎症和氧化应激 .
- 苯基硼酸频哪醇酯用作制备亚磺酰胺衍生物的反应物。 通过使其与二乙氨基三氟化硫 (DAST) 和苯基三氟硼酸钾反应,研究人员可以合成这些有价值的化合物 .
- 3-氰基苯基硼酸频哪醇酯用于钯催化的铃木-宫浦反应。该反应允许形成 C−C 键,从而导致合成 3-氰基芳基/杂芳基衍生物。 这些化合物在药物化学和材料科学中得到应用 .
- 3-氰基苯基硼酸频哪醇酯还参与铜催化的 Chan-Evans-Lam 胺化反应。 该过程生成 3-(苯胺基)苯甲腈,在药物研究和有机合成中具有潜在的应用 .
- 已经探索了使用频哪醇硼酸酯的脱硼反应。例如,通过使用亲核性较低的 (3,5-双(三氟甲基)苯基)锂,研究人员实现了正式的反曼尼希反应,以合成吲哚利啶化合物。 这些反应提供了对具有潜在生物活性的结构上有趣的分子 .
药物递送系统
亚磺酰胺衍生物合成
通过铃木-宫浦反应形成 C−C 键
铜催化的 Chan-Evans-Lam 胺化
用于合成吲哚利啶的脱硼反应
安全和危害
作用机制
Target of Action
The primary target of 3-Cyclobutylphenylboronic acid pinacol ester, also known as 2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This process is key to the formation of new C-C bonds, which is the primary action of this compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds in organic synthesis . The downstream effects of this pathway include the synthesis of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by these factors .
Result of Action
The primary result of the action of 3-Cyclobutylphenylboronic acid pinacol ester is the formation of new C-C bonds . This leads to the synthesis of a wide range of organic compounds with high enantioselectivity . The specific molecular and cellular effects would depend on the particular compounds synthesized as a result of these reactions .
Action Environment
The action, efficacy, and stability of 3-Cyclobutylphenylboronic acid pinacol ester are influenced by environmental factors such as pH and the presence of water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH, which could affect their stability and efficacy . Additionally, these compounds are only marginally stable in water, which could also influence their action .
生化分析
Biochemical Properties
3-Cyclobutylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is essential for its reactivity in biochemical processes . This interaction is crucial for the compound’s role in synthesizing complex organic molecules.
Cellular Effects
The effects of 3-Cyclobutylphenylboronic acid pinacol ester on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. For instance, the compound can affect cell signaling pathways by modifying the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These interactions can result in altered cellular responses, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Cyclobutylphenylboronic acid pinacol ester exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes, inhibiting or activating their functions. For example, the compound’s boronic acid group can form covalent bonds with serine residues in proteases, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Cyclobutylphenylboronic acid pinacol ester in laboratory settings are critical for its application in biochemical research. Over time, the compound may undergo hydrolysis, especially under physiological conditions, which can affect its efficacy and interactions with biomolecules . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation products influencing cellular responses differently.
Dosage Effects in Animal Models
In animal models, the effects of 3-Cyclobutylphenylboronic acid pinacol ester vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
3-Cyclobutylphenylboronic acid pinacol ester is involved in several metabolic pathways, primarily those related to its role as a boronic ester. It can be metabolized by enzymes such as esterases and oxidases, which modify its structure and influence its reactivity . The compound’s interactions with cofactors and other metabolic intermediates are essential for its function in biochemical reactions and its overall metabolic fate in biological systems.
属性
IUPAC Name |
2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKDNHRLVKRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)



![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)
